2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride
Overview
Description
2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of these rings imparts distinct chemical properties to the compound, making it valuable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available starting materials and utilizes environmentally friendly reagents and conditions. For example, the synthesis of quaternary heterocyclic intermediates for baricitinib involves the use of benzylamine and a green oxidation reaction in a microchannel reactor . This approach minimizes the use of hazardous reagents and maximizes yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azetidine ring to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity . These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride
- 2-(Azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride
- 2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine hydrochloride
Uniqueness
2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride stands out due to its unique combination of the azetidine and imidazole rings. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. The presence of the imidazole ring, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and other research applications .
Properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1-methylimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.ClH/c1-10-3-2-9-7(10)11-6-4-8-5-6;/h2-3,6,8H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIXWXMGUHDDIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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